Sodium Channel State-Dependent Blockade: Chloracyzine Blocks Inactive Channels, Unlike Ethmozine and Ethacizine
In voltage-clamp studies on myelinated nerve fibers, chloracizine (5 μM) effectively blocked inactive-state sodium channels, whereas ethmozine and ethacizine (each at 5 μM) required open channels for blocking action. Chlorpromazine shared chloracizine's inactive-channel preference but differed in the rates of block development and removal [1]. This gate-dependent selectivity constitutes a qualitative mechanistic distinction, not merely a potency difference.
| Evidence Dimension | Sodium channel state preference for drug block at 5 μM |
|---|---|
| Target Compound Data | Chloracizine (5 μM): effectively blocks inactive-state sodium channels |
| Comparator Or Baseline | Ethmozine (5 μM): requires open channels for block; Ethacizine (5 μM): requires open channels for block; Chlorpromazine (5 μM): blocks inactive channels but with different block kinetics |
| Quantified Difference | Qualitative difference in gating-state dependence (inactive vs. open state block); chloracizine and chlorpromazine differ in rates of block development and block removal from inactive-state channels |
| Conditions | Voltage-clamp of myelinated nerve fibers; drug concentration 5 μM; Bolotina et al., Mol Pharmacol 1992 |
Why This Matters
Researchers selecting a phenothiazine for sodium channel studies must account for state-dependent block: chloracizine preferentially targets inactive channels, making it unsuitable as a substitute for ethmozine or ethacizine in experimental protocols requiring open-channel blockade, and vice versa.
- [1] Bolotina V, Courtney KR, Khodorov B. Gate-dependent blockade of sodium channels by phenothiazine derivatives: structure-activity relationships. Mol Pharmacol. 1992 Sep;42(3):423-31. PMID: 1328843. View Source
